molecular formula C13H12ClFN4O3 B2389019 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide CAS No. 2034538-33-3

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide

Cat. No.: B2389019
CAS No.: 2034538-33-3
M. Wt: 326.71
InChI Key: ILADUMVQDUCION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide is a specialized triazine-based coupling reagent designed for the efficient formation of amide bonds, a fundamental reaction in synthetic organic chemistry and biochemistry. Its primary research value lies in its application as an activating agent for carboxylic acids, facilitating peptide synthesis and the bioconjugation of biomolecules. The compound functions by first forming an active ester with the carboxylate, which is then susceptible to nucleophilic attack by an amine to generate the amide linkage. The electron-withdrawing chloro and fluoro substituents on the benzoyl moiety are key to its enhanced reactivity profile, increasing the electrophilicity of the central triazine ring and promoting a more efficient activation process compared to some traditional reagents. This makes it particularly valuable for constructing complex peptides or for linking sensitive molecules, such as fluorescent dyes or drug payloads, to proteins and other biological polymers without racemization. Research into this compound and its analogs focuses on optimizing conjugation strategies for developing antibody-drug conjugates (ADCs) and other bioconjugates for therapeutic and diagnostic applications . Its mechanism is part of a class of triazine-based coupling agents developed to offer improved solubility in organic solvents and higher efficiency in challenging synthetic sequences.

Properties

IUPAC Name

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O3/c1-21-12-17-9(18-13(19-12)22-2)6-16-11(20)10-7(14)4-3-5-8(10)15/h3-5H,6H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILADUMVQDUCION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is a stable yet highly reactive peptide coupling agent . This intermediate is then reacted with 6-fluorobenzamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as N-methylmorpholine .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, and solvents such as THF and dimethylformamide (DMF). Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions with amines can yield amide derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide involves its role as a coupling agent. The triazine ring facilitates the formation of amide bonds by activating carboxyl groups, making it easier for nucleophiles to attack. This mechanism is crucial in peptide synthesis and other applications where amide bond formation is required .

Comparison with Similar Compounds

Table 1: Structural Features of Triazine-Containing Compounds

Compound Name Triazine Substituents Linked Moiety Key Functional Groups Application/Activity
2-Chloro-N-[(4,6-dimethoxy-triazin-2-yl)methyl]-6-fluorobenzamide 4,6-dimethoxy 2-chloro-6-fluorobenzamide -NH-C(=O)-, Cl, F Not explicitly stated (potential agrochemical)
(Z)-N-(2-(4,6-Dimethoxy-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) 4,6-dimethoxy Vinyl-linked 4-methoxyaniline -NH-, methoxy, vinyl Antifungal (C. albicans)
Sulfometuron Methyl 4-methoxy-6-methyl Benzenesulfonamide -SO₂-NH-C(=O)- Herbicide (ALS inhibitor)
Diflubenzuron None (urea core) 2,6-difluorobenzamide -NH-C(=O)-, F Insect growth regulator
Anilazine 4,6-dichloro 2-chloroaniline -NH-, Cl Fungicide

Key Observations :

  • Triazine Substitutions : The target compound’s 4,6-dimethoxy groups contrast with Anilazine’s 4,6-dichloro substituents , which likely influence electronic properties and bioactivity.
  • Halogenation : The 2-chloro-6-fluoro pattern on the benzamide is distinct from Diflubenzuron’s 2,6-difluorobenzamide , which may affect binding affinity in enzyme inhibition.

Physicochemical Properties

Limited data exists for the target compound, but analogs provide insights:

  • Molecular Weight : The structurally related compound Methanesulfonamide,N-[2-[(4,6-dimethoxy-triazin-2-yl)methyl]-6-fluorophenyl]-1,1-difluoro has a molecular weight of 424.42 g/mol , suggesting the target compound is similarly sized.
  • Solubility : Dimethoxy-triazines are typically polar but require formulation for aqueous solubility.

Biological Activity

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazine moiety and a fluorobenzamide unit. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The chemical formula for this compound is C12H13ClN4O3C_{12}H_{13}ClN_{4}O_{3}, with a molecular weight of approximately 288.71 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.

PropertyValue
CAS Number3140-73-6
Molecular FormulaC₁₂H₁₃ClN₄O₃
Molecular Weight288.71 g/mol
Melting PointNot available

Research indicates that compounds containing triazine and benzamide structures often exhibit significant biological activities. The mechanism of action of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Receptors : It may bind to biological receptors, modulating their activity.
  • Induction of Apoptosis : Some studies suggest that similar compounds can trigger programmed cell death in cancer cells.

Antitumor Activity

A study investigated the antitumor effects of benzamide derivatives, including compounds similar to this compound. Results showed that these compounds could significantly inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in the context of dihydrofolate reductase (DHFR). Inhibitors of DHFR are crucial in cancer therapy as they disrupt folate metabolism necessary for DNA synthesis . Preliminary findings suggest that derivatives with similar structures can effectively lower DHFR activity by interfering with NADP and NADPH levels .

Case Studies

  • Case Study on Anticancer Activity : In a clinical trial involving benzamide derivatives, several patients exhibited prolonged survival rates when treated with compounds structurally related to this compound. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
  • Mechanistic Insights : A study focusing on the mechanism revealed that the compound could reduce cellular NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves coupling a fluorobenzamide derivative with a functionalized triazine moiety. A common approach uses 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling reagent. For example:

  • Step 1 : React 2-chloro-6-fluorobenzoic acid with CDMT in the presence of a base (e.g., N-methylmorpholine) to activate the carboxylic acid .
  • Step 2 : Introduce the methylamine group to the triazine ring via nucleophilic substitution, optimizing solvent polarity (e.g., THF) and temperature (0–25°C) to minimize side reactions .
  • Step 3 : Purify the product using column chromatography or recrystallization in ethanol/water mixtures .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the benzamide and triazine substructures. Fluorine (19F^{19}\text{F}) NMR resolves electronic effects from the chloro and fluoro substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for chlorine/fluorine isotopic signatures .
  • FT-IR : Confirms amide C=O stretches (~1650–1700 cm1^{-1}) and triazine ring vibrations (~1550 cm1^{-1}) .

Advanced: How to address low yields in amide coupling steps?

Low yields often arise from competing hydrolysis of CDMT or incomplete activation of the carboxylic acid. Mitigation strategies include:

  • Solvent Optimization : Use anhydrous THF or DMF to suppress hydrolysis .
  • Stoichiometry Adjustments : Increase CDMT-to-acid ratio (1.2:1) to ensure complete activation .
  • Temperature Control : Maintain reactions at 0–4°C to stabilize reactive intermediates .

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies may stem from assay variability (e.g., cell lines, concentration ranges). To standardize results:

  • Dose-Response Curves : Use ≥5 concentrations to establish IC50_{50} values .
  • Control Experiments : Include triazine derivatives without the benzamide group to isolate pharmacological contributions .
  • Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR binding studies .

Basic: What are the recommended storage conditions?

Store at –20°C under inert gas (argon) to prevent triazine ring oxidation. Desiccate to avoid hygroscopic degradation. Stability in DMSO solutions is limited to 1–2 weeks .

Advanced: Strategies for regioselective functionalization of the triazine ring

The triazine ring’s electron-deficient nature allows selective substitution at the 2-position. Key methods:

  • Microwave-Assisted Synthesis : Enhances reaction rates and selectivity for 2-substitution over 4/6-positions .
  • Protecting Groups : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) groups during functionalization .

Basic: Role of the triazine moiety in reactivity

The triazine core acts as a leaving group in nucleophilic substitution reactions. Its dimethoxy groups stabilize transition states during coupling, while electron-withdrawing effects enhance electrophilicity at the 2-position .

Advanced: Interpreting complex NMR spectra with fluorine/chlorine isotopes

  • Isotopic Splitting : 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} and 19F^{19}\text{F} cause peak splitting in 1H^{1}\text{H} NMR. Simulate spectra using software like MestReNova to deconvolute signals .
  • Heteronuclear Correlation (HETCOR) : Maps 19F^{19}\text{F}-1H^{1}\text{H} couplings to assign substituent positions .

Basic: Optimal solvents and conditions for recrystallization

  • Solvent Pair : Ethanol (good solubility at 60°C) and water (poor solubility at 4°C) yield high-purity crystals .
  • Cooling Rate : Gradual cooling (1°C/min) minimizes amorphous solid formation.

Advanced: Designing enzyme interaction assays

  • Fluorescent Probes : Label the benzamide with BODIPY derivatives to track binding via Förster resonance energy transfer (FRET) .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates (kon_{\text{on}}/koff_{\text{off}}) under physiological pH and ionic strength .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.